molecular formula C21H23ClN4O4S2 B2643255 2-(2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)ethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1105250-41-6

2-(2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)ethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2643255
CAS No.: 1105250-41-6
M. Wt: 495.01
InChI Key: WWCFQLXARJCNLA-UHFFFAOYSA-N
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Description

2-(2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)ethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)ethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridazinone core.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable leaving group on the pyridazinone core.

    Sulfonylation: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 5-chlorothiophen-2-ylsulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities, potentially leading to amines or other reduced forms.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl ring or electrophilic substitution at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various biological targets.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly for conditions where its unique structural features could confer specific biological activity.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)ethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and piperazine groups may play key roles in binding to the target, while the pyridazinone core could influence the overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-(Phenylsulfonyl)piperazin-1-yl)ethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a chlorothiophene group.

    2-(2-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of a chlorine atom on the thiophene ring.

Uniqueness

The presence of the 5-chlorothiophen-2-ylsulfonyl group distinguishes this compound from its analogs, potentially conferring unique biological activity or chemical reactivity. This specific substitution pattern may enhance its binding affinity to certain biological targets or alter its chemical stability.

Properties

IUPAC Name

2-[2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]ethyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4S2/c1-30-17-4-2-16(3-5-17)18-6-8-20(27)26(23-18)15-12-24-10-13-25(14-11-24)32(28,29)21-9-7-19(22)31-21/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCFQLXARJCNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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